molecular formula C8H15N3O4 B13903571 2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid CAS No. 171738-82-2

2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid

Cat. No.: B13903571
CAS No.: 171738-82-2
M. Wt: 217.22 g/mol
InChI Key: RLMISHABBKUNFO-UHFFFAOYSA-N
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Description

2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid (CAS: 927-21-9) is a tripeptide-like compound with the molecular formula C₇H₁₃N₃O₄ and a molecular weight of 203.20 g/mol . Its structure consists of two consecutive amide linkages between aminopropanoyl groups, terminating in an acetic acid moiety.

Properties

CAS No.

171738-82-2

Molecular Formula

C8H15N3O4

Molecular Weight

217.22 g/mol

IUPAC Name

2-[2-(2-aminopropanoylamino)propanoylamino]acetic acid

InChI

InChI=1S/C8H15N3O4/c1-4(9)7(14)11-5(2)8(15)10-3-6(12)13/h4-5H,3,9H2,1-2H3,(H,10,15)(H,11,14)(H,12,13)

InChI Key

RLMISHABBKUNFO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NCC(=O)O)N

Origin of Product

United States

Preparation Methods

Peptide Bond Formation via Acid-Catalyzed Condensation

A key synthetic route involves the acid-catalyzed condensation of glyoxylic acid or its esters with carboxamides , which can be adapted to form bis-aminoacyl derivatives related to the target compound. According to a detailed study by ACS Omega (2021), the preparation of bis(propanoylamino)acetic acid derivatives involves refluxing mixtures of amides and glyoxylic acid esters in toluene with catalytic amounts of p-toluenesulfonic acid (PTSA) or iodine (I2) as catalysts. This method yields the desired bis-aminoacyl products in good purity after filtration and washing steps.

Compound Name Amide Used Catalyst Solvent Yield & Purity Notes
Bis(propanoylamino)acetic acid (related) Propionamide PTSA/I2 Toluene White/pale brown needle-like crystals
Bis(acetylamino)acetic acid Acetamide PTSA/I2 Toluene High purity, filtered and washed
Ethyl Bis(propanoylamino)acetate (ester) Propionamide PTSA/I2 Toluene Precipitate isolated after room temp hold

This approach is adaptable to the synthesis of the target compound by selecting appropriate amide precursors and controlling reaction conditions.

Resolution and Purification via Salt Formation

From patent literature on related amino acid derivatives, resolution of stereoisomers and purification can be achieved by forming salts with chiral acids such as L-(+)-tartaric acid, followed by acid-base treatment to isolate the desired stereoisomeric amino acid or peptide.

  • Example Process:
    • Formation of hemitartrate salts with L-(+)-tartaric acid.
    • Treatment with hydrochloric acid to form amino acid hydrochloride salts.
    • Neutralization with ammonium hydroxide to precipitate the free amino acid or peptide.

This approach ensures high stereochemical purity, which is critical for bioactive peptides.

Data Table Summarizing Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Acid-catalyzed condensation Glyoxylic acid esters + amides, PTSA or I2, reflux in toluene Mild conditions, good yields Requires catalyst removal
Stepwise peptide coupling Coupling reagents (DCC/EDC), protected amino acids High specificity, stereocontrol Multi-step, requires protection/deprotection
Salt formation and resolution L-(+)-tartaric acid, HCl, NH4OH Purification and stereochemical resolution Additional steps, salt handling

Research Discoveries and Insights

  • The acid-catalyzed condensation method is efficient for synthesizing bis-aminoacyl derivatives and can be adapted to prepare the target compound with appropriate amide substrates.
  • Peptide coupling remains a gold standard for assembling multi-amino acid chains with control over sequence and stereochemistry.
  • Salt formation with chiral acids is a valuable purification step to enhance enantiomeric purity, important for biological activity.
  • The catalytic systems (PTSA or iodine) used in condensation reactions influence yield and purity, with iodine catalysis sometimes requiring additional washing steps to remove side products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes, influencing metabolic processes and biochemical reactions. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with six structurally related molecules, highlighting key differences in functional groups, molecular formulas, and physicochemical properties:

Compound Name Molecular Formula Key Functional Groups Physicochemical Properties Biological Relevance
2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid (Target) C₇H₁₃N₃O₄ Two amide bonds, primary amine, carboxylic acid High polarity; likely hydrophilic due to multiple H-bond donors/acceptors Potential peptide-mimetic applications; unconfirmed biological activity
BOC-TYR-D-ALA-GLY-OH C₂₀H₂₉N₃O₇ BOC-protected tyrosine, D-alanine, glycine, carboxylic acid Moderate lipophilicity (BOC group); aromatic ring (tyrosine) enhances UV absorption Used in peptide synthesis; EP4 receptor ligands (Ki = 9.7 nM for EP4)
2-Butyrylaminopropionic Acid C₇H₁₃NO₃ Butyryl amide, carboxylic acid Increased lipophilicity vs. target compound; lower polarity Potential prodrug or metabolic intermediate
(2R)-2-[(2,2-Dimethylpropanoyl)amino]-2-(4-hydroxyphenyl)acetic Acid C₁₃H₁₇NO₄ Tert-butyl amide, hydroxyphenyl, carboxylic acid Aromaticity (hydroxyphenyl) enhances stability; moderate solubility Pharmaceutical impurity; possible role in chiral resolution
{[(2S)-2-Amino-2-phenylethanoyl]amino}acetic Acid C₁₀H₁₂N₂O₃ Benzyl group, primary amine, carboxylic acid High aromaticity; reduced solubility in polar solvents Unspecified biological activity; structural analog for peptide studies
Stepronin (2-[2-(Thiophene-2-carbonylsulfanyl)propanoylamino]acetic Acid) C₁₀H₁₁NO₄S₂ Thiophene ring, thioester, carboxylic acid Enhanced electron-rich properties (thiophene); potential redox activity Antiviral and mucolytic agent; sulfur groups may modulate bioavailability

Solubility and Pharmacokinetics

  • The target compound’s high polarity suggests superior aqueous solubility compared to 2-Butyrylaminopropionic acid and Stepronin, which have lipophilic groups (butyryl, thiophene) .
  • However, its lack of aromatic or protective groups (e.g., BOC in BOC-TYR-D-ALA-GLY-OH) may limit membrane permeability and oral bioavailability .

Biological Activity

2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid, also known as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is structurally related to amino acids and may exhibit various pharmacological effects, including anti-cancer, anti-inflammatory, and antibacterial properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H14N4O4\text{C}_7\text{H}_{14}\text{N}_4\text{O}_4

Anticancer Activity

Research indicates that compounds with similar structures to this compound may possess anticancer properties. A study highlighted that amino acid derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives that resemble this compound have shown efficacy in targeting multiple myeloma cells by modulating pathways involved in cell survival and apoptosis .

Immunomodulatory Effects

Amino acid derivatives have been studied for their immunomodulatory effects. Certain compounds have been shown to enhance immune responses or modulate inflammatory pathways, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy. The immunomodulatory potential of this compound warrants further investigation.

Case Studies

  • Multiple Myeloma Treatment : A patent describes methods for treating multiple myeloma using compounds similar to this compound. These compounds demonstrated significant inhibition of tumor growth in preclinical models .
  • Biofilm Inhibition : In vitro studies showed that acetic acid could inhibit the growth of biofilm-forming pathogens at concentrations as low as 0.5% . This suggests that related compounds may also exhibit similar antibacterial properties.

Data Tables

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis; inhibits cell proliferation
AntibacterialDisrupts cell membranes; inhibits metabolism
ImmunomodulatoryModulates immune response

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